molecular formula C11H14ClNO B12065610 (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide

(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide

Cat. No.: B12065610
M. Wt: 211.69 g/mol
InChI Key: MEROEWXZHHGWCP-VIFPVBQESA-N
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Description

(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chlorine atom, an acetamide group, and a p-tolyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide typically involves the reaction of (S)-1-(p-tolyl)ethanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Hydrolysis: Products include carboxylic acids and amines.

    Oxidation and Reduction: Products include alcohols, ketones, and other oxidized or reduced derivatives.

Scientific Research Applications

(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The presence of the chiral center and the functional groups in the molecule contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(p-Tolyl)ethanamine: A precursor in the synthesis of (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide.

    2-Chloroacetamide: A structurally similar compound with different reactivity and applications.

    N-(1-(p-Tolyl)ethyl)acetamide: A compound with a similar structure but lacking the chlorine atom.

Uniqueness

This compound is unique due to its chiral nature and the presence of both the chlorine atom and the acetamide group

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-N-[(1S)-1-(4-methylphenyl)ethyl]acetamide

InChI

InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14)/t9-/m0/s1

InChI Key

MEROEWXZHHGWCP-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)NC(=O)CCl

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CCl

Origin of Product

United States

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